Bis(cyclopentadienyl)ruthenium(II)

Übersicht

Beschreibung

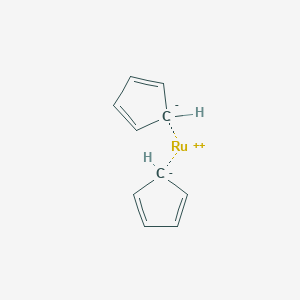

Bis(cyclopentadienyl)ruthenium(II), also known as Ru(Cp)2, is a metal organic compound used as an atomic layer deposition precursor for Ru thin films and well-aligned RuO2 nanorods .

Synthesis Analysis

The synthesis of Bis(cyclopentadienyl)ruthenium(II) involves several steps. One method involves treating a C2 to C5 monoalkyl cyclopentadiene with ruthenium trichloride hydrate and magnesium powder in the presence of ethanol at a temperature between 0°C and -30°C .Molecular Structure Analysis

The molecular structure of Bis(cyclopentadienyl)ruthenium(II) is complex. It involves the coordination of two cyclopentadienyl rings to a central ruthenium atom .Chemical Reactions Analysis

Bis(cyclopentadienyl)ruthenium(II) is involved in various chemical reactions. For instance, it has been used as a catalyst in the reaction of the hexanuclear cluster [Ru6C(CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene .Physical And Chemical Properties Analysis

Bis(cyclopentadienyl)ruthenium(II) is a solid substance with a melting point of 199-201 °C (lit.) . Its empirical formula is C10H10Ru, and it has a molecular weight of 231.26 .Wissenschaftliche Forschungsanwendungen

Biological Applications

Ruthenium metal-based complexes, such as Bis(cyclopentadienyl)ruthenium, are being considered for various biological applications . These include:

- Antioxidant : They can act as antioxidants, helping to protect cells from damage caused by free radicals .

- Anticancer : They have potential applications in cancer treatment. The unique properties of ruthenium complexes allow them to selectively target cancer cells .

- Antimicrobial : They can also be used as antimicrobial agents, helping to fight against harmful microorganisms .

Catalysis

Ruthenium complexes are widely used in catalysis . They can facilitate a variety of chemical reactions, making them valuable in industrial processes .

Functional Materials

Ruthenium complexes are used in the development of functional materials . Their unique properties make them suitable for use in a variety of applications, including electronics and energy storage .

Sensors

Ruthenium complexes are used in the development of sensors . They can be used to detect a variety of substances, making them useful in fields such as environmental monitoring and healthcare .

Pigments for Dyes

Ruthenium complexes are used as pigments for dyes . They can provide a range of colors and have excellent stability, making them ideal for use in the textile industry .

Synthesis of Complexes

Bis(cyclopentadienyl)ruthenium is used in the synthesis of various ruthenium complexes . These complexes have a wide range of applications, further extending the utility of Bis(cyclopentadienyl)ruthenium .

Wirkmechanismus

Target of Action

Bis(cyclopentadienyl)ruthenium, also known as dicyclopentadienyl ruthenium or Bis(cyclopentadienyl)ruthenium(II), is a complex compound that primarily targets the respiratory system . It has been shown to interact with plasma membrane redox systems , which are implicated in various functions such as proton extrusion, control of internal pH, generation of superoxide, reduction of ferric iron and iron uptake, and control of cell growth and cell proliferation .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, it has been found that the reaction of the hexanuclear cluster [Ru6C (CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene yielded a variety of products . This suggests that Bis(cyclopentadienyl)ruthenium can undergo complex reactions with other compounds, leading to the formation of new products.

Biochemical Pathways

Bis(cyclopentadienyl)ruthenium affects several biochemical pathways. It has been associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways . These pathways are crucial for cell proliferation and survival, and their inhibition can lead to decreased cell viability. Additionally, the compound has been found to disrupt the F-actin cytoskeleton integrity , which is crucial for cell shape and movement .

Pharmacokinetics

It is known that the compound is solid in form and has a molecular weight of 23126 . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of Bis(cyclopentadienyl)ruthenium results in a decrease in cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . It also leads to a decrease in cellular clonogenic ability and cell migration . These effects make it a potential candidate for anticancer treatment.

Action Environment

The action of Bis(cyclopentadienyl)ruthenium can be influenced by various environmental factors. For instance, the presence of other compounds, such as trimethylamine N-oxide, can affect the reactions that the compound undergoes . Additionally, the compound’s action can be influenced by the aggressiveness of the cancer cells and the concentration of the compound .

Safety and Hazards

Zukünftige Richtungen

Ruthenium complexes, including Bis(cyclopentadienyl)ruthenium(II), have shown significant potential in various fields, particularly in cancer treatment due to their significant anticancer properties and low side effects . They are also being considered for applications in catalysis, functional materials, sensors, and as pigments for dyes .

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;ruthenium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCFNGSGGGXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903950 | |

| Record name | Ruthenocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(cyclopentadienyl)ruthenium | |

CAS RN |

1287-13-4 | |

| Record name | Ruthenocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001287134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenocene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

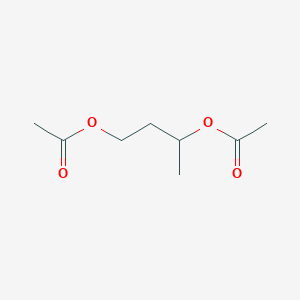

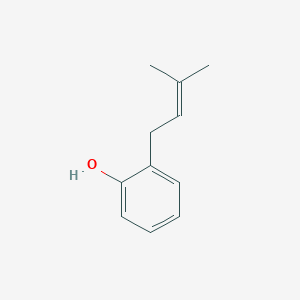

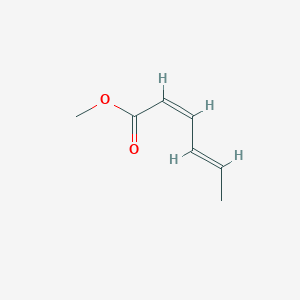

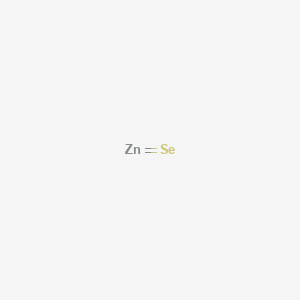

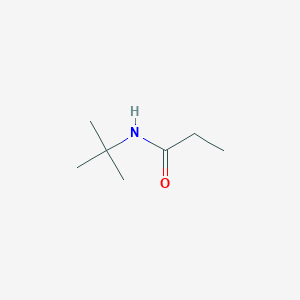

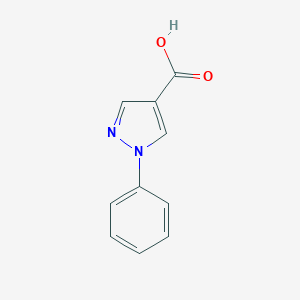

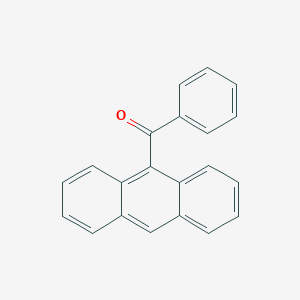

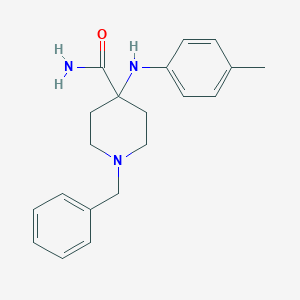

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)